N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

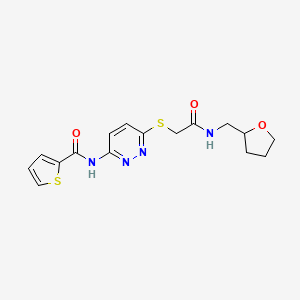

N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a thiophene-2-carboxamide moiety via a thioether bridge. The structure includes a tetrahydrofuran (THF)-derived amine substituent, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S2/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPWFXCYCORIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3,6-dichloropyridazine, undergoes nucleophilic substitution with a thiophene-2-carboxamide derivative.

Introduction of the Tetrahydrofuran Moiety: The intermediate product is then reacted with a tetrahydrofuran-2-ylmethylamine under conditions that promote the formation of the desired amide linkage.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The pyridazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridazine and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties. Its structural features allow for the modulation of biological activity, making it a versatile candidate in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials could lead to advancements in fields such as electronics or photonics.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several classes of heterocyclic carboxamides, including thiophene-carboxamide derivatives, pyridazine/thiophene hybrids, and sulfur-linked systems. Key comparisons include:

Key Observations :

- The pyridazine-thiophene-thioether architecture in the target compound is distinct from dihydropyridine or benzo-fused analogs .

- The THF-derived amine substituent introduces stereoelectronic effects absent in simpler phenyl or hydrazine derivatives .

Comparison with Target Compound :

- The target likely requires a multi-step synthesis involving pyridazine functionalization, thioether formation (e.g., via nucleophilic substitution), and amide coupling.

- Analytical techniques such as HRMS-ESI (as in ) and NMR (as in ) would be critical for confirming its structure.

Inferences for Target Compound :

Biological Activity

N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a pyridazine core and a thiophene moiety, suggests various biological activities that merit exploration.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O3S, with a molecular weight of 324.40 g/mol. The structural configuration includes functional groups such as an amide and thioether, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O3S |

| Molecular Weight | 324.40 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate various signaling pathways, potentially acting as an inhibitor or agonist depending on the target.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties. The following table summarizes the potential activities based on structural analogs:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Methyl-6-oxo-pyrimidine derivatives | Antiviral, Antibacterial | Presence of pyrimidine ring |

| Thiadiazole derivatives | Antidiabetic | Thiadiazole core enhances biological activity |

| Furoxan derivatives | Vasodilatory, MAO Inhibition | Known for interaction with monoamine oxidase |

1. Antimicrobial Activity

A study explored the antimicrobial effects of similar thioether-containing compounds against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting that this compound may possess similar properties.

2. Anticancer Potential

In vitro studies have shown that compounds with a thiophene core can induce apoptosis in cancer cell lines. The specific mechanisms involve the modulation of cell cycle regulators and pro-apoptotic factors, indicating potential for therapeutic use in oncology.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Tetrahydrofuran Moiety : A nucleophilic substitution reaction incorporates the tetrahydrofuran group.

- Final Amide Formation : The final product is obtained through coupling reactions with carboxylic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.